7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile
Description
7-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyrazole ring fused to a pyridine core, with a chlorine atom at the 7-position and a cyano group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis often involves multi-step reactions, such as condensation of substituted pyrazoles with halogenated pyridine precursors, followed by cyanation . The chlorine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions, while the cyano group contributes to hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
7-chloropyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-3-1-2-7-6(4-10)5-11-12(7)8/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMVFXKUDQWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235091 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbonitrile, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-12-2 | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbonitrile, 7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-3-carbonitrile, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine-2-carbonitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Pyrazolo[1,5-a]pyridine derivatives, including 7-chloropyrazolo[1,5-A]pyridine-3-carbonitrile, have been investigated for their potential as anticancer agents. These compounds can act as inhibitors of key signaling pathways involved in tumor growth and metastasis. Studies have shown that they can selectively inhibit protein kinases associated with cancer progression, such as AXL and c-MET kinases .
- Enzyme Inhibition :
- Neuropharmacology :
Synthesis and Functionalization
The synthesis of this compound typically involves several key methods:
- Cyclocondensation Reactions : This method allows for versatile structural modifications at various positions on the pyrazolo ring.
- Post-Synthetic Modifications : These modifications enhance the compound's pharmacological profile by introducing additional functional groups that can improve bioactivity or selectivity against specific biological targets .
Antitumor Activity
A study published in Molecular Pharmacology highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives in inhibiting cancer cell proliferation. The research demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Kinase Inhibition
In another investigation focused on kinase inhibitors, this compound was shown to effectively inhibit AXL kinase activity in vitro. This inhibition correlated with reduced cell migration and invasion in cancer models .
Comparative Analysis Table
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Anticancer, Kinase Inhibition | Effective against AXL; low micromolar IC50 values |
| 5-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile | Anticancer | Similar activity profile; different substitution pattern affects potency |
| 4-(Trifluoromethyl)pyrazolo[1,5-a]pyridine | Enhanced lipophilicity | Improved bioavailability; potential for CNS penetration |
Mechanism of Action
The mechanism of action of 7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (e.g., 7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile): Differs by replacing the pyridine ring with a pyrimidine ring.
- Imidazo[1,5-a]pyridine :
Contains an imidazole ring fused to pyridine, introducing an additional nitrogen in the five-membered ring. This modification alters electron distribution and may improve binding to metal ions in catalytic or biological contexts .
Substituent Variations
Physicochemical Properties
- Molecular Weight and LogP: 7-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile: Molecular weight ~193.6 g/mol; LogP ~1.3 (estimated). 7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Higher molecular weight (235.24 g/mol) due to the phenyl group; LogP ~1.3 . 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Increased molecular weight (272.1 g/mol) and LogP (~2.1) from bromine and methoxy groups .
- Solubility: Cyano and chlorine substituents in the target compound reduce aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile) .
Antimicrobial Activity
- This compound: Limited direct data, but structurally related pyrazolo-pyrimidine carboxamides (e.g., 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) show moderate antimicrobial activity .
- Triazolopyrimidine Derivatives : Compounds like 6-(4-Hydroxyphenyl)-4-(4-methoxyphenyl)-pyridine-3-carbonitrile exhibit superior antifungal activity (54–70% inhibition at 50 µg/mL) compared to chloro-substituted analogs .
Anticancer Activity
- Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with methoxyphenyl and cyano-vinyl substituents (e.g., 2-[1-Cyano-2-(4-methoxyphenyl)vinyl]-5,7-diphenylpyrazolo[1,5-a]pyridine-3-carbonitrile) inhibit CDK-2 and induce G2/M cell cycle arrest in HepG-2 cells .
Biological Activity
7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazolo ring fused with a pyridine ring, which is known to confer various biological activities.
1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various protein kinases involved in cancer progression. The inhibition of AXL and c-MET kinases has been particularly noted, as these kinases play critical roles in tumor growth and metastasis .
Table 1: Anticancer Activity of Pyrazolo Derivatives
2. Anti-inflammatory Activity
In addition to anticancer effects, compounds in this series have demonstrated anti-inflammatory properties. A study screening a library of pyrazolo derivatives found several compounds with potent inhibition of inflammatory pathways, including NF-κB signaling .
Table 2: Anti-inflammatory Activity
| Compound | Target Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | NF-κB | <50 | |
| Other Pyrazolo Derivative | MAPK Pathway | <30 |
The mechanisms through which this compound exerts its biological effects involve selective inhibition of specific kinases. For example:
- AXL and c-MET Inhibition : These receptors are implicated in cell survival and proliferation pathways. Inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells .
- NF-κB Pathway Modulation : By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines, thereby alleviating inflammation .
Case Studies
Several studies have explored the efficacy of pyrazolo derivatives in preclinical models:
- A recent study demonstrated that a derivative similar to this compound significantly reduced tumor size in xenograft models by inhibiting AXL signaling pathways.
- Another investigation highlighted the anti-inflammatory effects in models of chronic inflammation where treatment resulted in decreased levels of inflammatory markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
